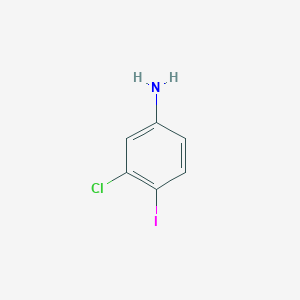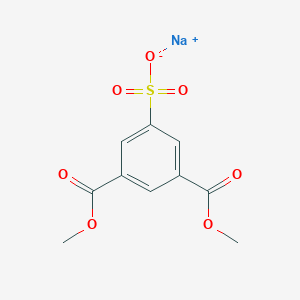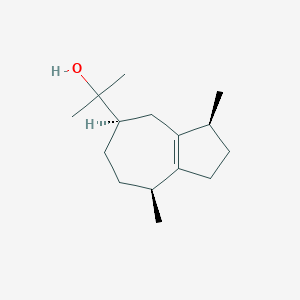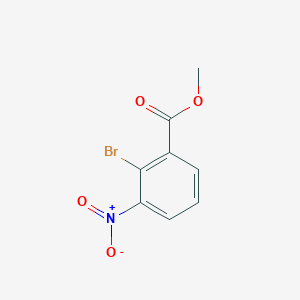
3-乙基-3-戊醇
描述
3-Ethyl-3-pentanol, also known as 3-ethylpentan-3-ol, is a tertiary alcohol with the molecular formula C7H16O . It is a clear liquid and can be used to study the effect of alkanols on the micropolarity and microviscosity of the head group region, in the reverse micelles of AOT-heptane-water by fluorescence probing .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-3-pentanol is represented by the SMILES stringCCC(O)(CC)CC . It contains a total of 23 bonds, including 7 non-H bonds, 3 rotatable bonds, 1 hydroxyl group, and 1 tertiary alcohol . Chemical Reactions Analysis
3-Ethyl-3-pentanol reacts with chromic acid by first dehydrating to an olefin 3-ethyl-2-pentene, and then by converting the double bond to an epoxide . When treated with excess chloride, no substitution reaction is observed, because hydroxide is a bad leaving group .Physical And Chemical Properties Analysis
3-Ethyl-3-pentanol has a molar mass of 116.204 g·mol−1 . It is a clear liquid with a density of 0.82 g/cm3 . Its boiling point is between 140–142 °C .科学研究应用
Summary of the Application
3-Ethyl-3-pentanol is used in research to explore its thermophysical characteristics in combination with a selection of short-chain alcohols, specifically from C3 to C6 (1-propanol to 1-hexanol), over a range of temperatures from 293.15 K to 323.15 K .
Methods of Application or Experimental Procedures
The study primarily focuses on examining both the excess molar volumes and viscosity deviations, revealing a consistent increase in negative excess molar volumes with the elongation of the alkyl chain . The study employed Free Volume Theory (FVT) to establish connections between the viscosities of both the individual substances and their combined mixtures .
Results or Outcomes
An examination of viscosity presents deviations from expected ideals, displaying a positive pattern that lessens as the alkyl chain lengthens . This points to notable molecular interactions taking place among 3-ethyl-3-pentanol and the alcohols under study . FVT closely matches the experimental data, with the largest difference seen being a 1.94% deviation in the mixture of 3-ethyl-3-pentanol and 1-pentanol .
2. Effect on Micropolarity and Microviscosity
Summary of the Application
3-Ethyl-3-pentanol is used to study the effect of alkanols on the micropolarity and microviscosity of the head group region, in the reverse micelles of AOT-heptane-water by fluorescence probing .
Methods of Application or Experimental Procedures
The study involves mixing 3-ethyl-3-pentanol with shorter-chain 1-alkanols, such as 1-propanol, which facilitates a high efficiency in hydrogen bonding between the molecules, attributed to their comparable sizes and geometries .
Results or Outcomes
This similarity allows them to align closely, optimizing the formation of hydrogen bonds . The results of this study can be used to understand the behavior of alcohol mixtures, which is crucial for both theoretical and practical applications .
3. Reaction with Chromic Acid
Summary of the Application
3-Ethyl-3-pentanol reacts with chromic acid by first dehydrating to an olefin, 3-ethyl-2-pentene, and then by converting the double bond to an epoxide .
Methods of Application or Experimental Procedures
The reaction involves the use of chromic acid as an oxidizing agent. The 3-Ethyl-3-pentanol is first dehydrated to form an olefin, 3-ethyl-2-pentene. This olefin is then converted to an epoxide through the action of the chromic acid .
Results or Outcomes
The reaction results in the formation of an epoxide from 3-ethyl-3-pentanol. This showcases the reactivity of 3-ethyl-3-pentanol with strong oxidizing agents and its potential use in organic synthesis .
4. Solvent in Pharmaceutical Industry
Summary of the Application
3-Ethyl-3-pentanol, with its unique properties, finds versatile applications across a multitude of industries, including the pharmaceutical industry. It is prized for its efficacy as a solvent, aiding in the creation of complex drug formulations and enhancing the delivery of active ingredients .
Methods of Application or Experimental Procedures
In the pharmaceutical industry, 3-Ethyl-3-pentanol is used as a solvent in the formulation of drugs. It helps to dissolve the active ingredients, facilitating their delivery in the body .
Results or Outcomes
The use of 3-Ethyl-3-pentanol as a solvent in pharmaceutical formulations enhances the delivery of active ingredients, thereby improving the efficacy of the drugs .
5. Reaction with Chromic Acid
Summary of the Application
3-Ethyl-3-pentanol reacts with chromic acid by first dehydrating to an olefin, 3-ethyl-2-pentene, and then by converting the double bond to an epoxide .
Methods of Application or Experimental Procedures
The reaction involves the use of chromic acid as an oxidizing agent. The 3-Ethyl-3-pentanol is first dehydrated to form an olefin, 3-ethyl-2-pentene. This olefin is then converted to an epoxide through the action of the chromic acid .
Results or Outcomes
The reaction results in the formation of an epoxide from 3-ethyl-3-pentanol. This showcases the reactivity of 3-ethyl-3-pentanol with strong oxidizing agents and its potential use in organic synthesis .
6. Solvent in Pharmaceutical Industry
Summary of the Application
3-Ethyl-3-pentanol, with its unique properties, finds versatile applications across a multitude of industries, including the pharmaceutical industry. It is prized for its efficacy as a solvent, aiding in the creation of complex drug formulations and enhancing the delivery of active ingredients .
Methods of Application or Experimental Procedures
In the pharmaceutical industry, 3-Ethyl-3-pentanol is used as a solvent in the formulation of drugs. It helps to dissolve the active ingredients, facilitating their delivery in the body .
Results or Outcomes
The use of 3-Ethyl-3-pentanol as a solvent in pharmaceutical formulations enhances the delivery of active ingredients, thereby improving the efficacy of the drugs .
安全和危害
3-Ethyl-3-pentanol is considered hazardous. It is flammable and can cause acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It should be kept away from heat, sparks, open flames, and hot surfaces .
属性
IUPAC Name |
3-ethylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(8,5-2)6-3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKIRHOWVQWCYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060497 | |
| Record name | 3-Pentanol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Ethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.15 [mmHg] | |
| Record name | 3-Ethyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19785 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Ethyl-3-pentanol | |
CAS RN |
597-49-9 | |
| Record name | 3-Ethyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ETHYL-3-PENTANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentanol, 3-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Pentanol, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P2O4Y3RTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-Hydrazinyl-1H-benzo[d]imidazol-1-amine](/img/structure/B146867.png)



